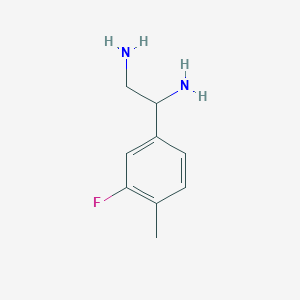

1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

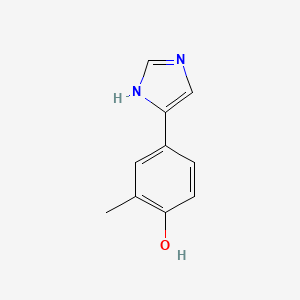

1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンは、ベンゼン環にフッ素原子とメチル基が結合し、さらにエタン-1,2-ジアミン部分と結合している有機化合物です。

準備方法

合成経路と反応条件: 1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンの合成は、一般的に以下の手順を伴います。

ニトロ化と還元: 出発物質である3-フルオロ-4-メチルベンゼンは、ニトロ化されて3-フルオロ-4-メチルニトロベンゼンを生成します。この中間体は、その後、3-フルオロ-4-メチルアニリンに還元されます。

アルキル化: アニリン誘導体は、エチレンオキシドまたは同様の試薬を用いてアルキル化され、エタン-1,2-ジアミン基が導入されます。

工業的製造方法: 工業的な設定では、一貫した品質と収量を確保するために、連続フロー反応器を用いて合成をスケールアップすることができます。触媒と最適化された反応条件(温度や圧力など)が、効率と選択性を向上させるために採用されます。

化学反応の分析

反応の種類: 1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンは、以下のような様々な化学反応を起こすことができます。

酸化: この化合物は、対応するイミンまたはアミドを生成するために酸化されることができます。

還元: 還元反応は、2級または3級アミンを生じさせることができます。

置換: 適切な条件下で、フッ素原子は他の求核剤で置換することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を、酸性または塩基性媒体中で使用します。

還元: 炭素担持パラジウムや水素化リチウムアルミニウムを用いた触媒的 hydrogenation。

置換: 極性非プロトン性溶媒中でのメトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤。

主な生成物:

酸化: イミンまたはアミド。

還元: 2級または3級アミン。

置換: フッ素原子を置換した異なる官能基を持つ化合物。

科学研究への応用

1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンは、科学研究でいくつかの応用があります。

医薬品化学: 特に神経疾患を標的とした医薬品合成のビルディングブロックとして役立ちます。

生物学的研究: この化合物は、生物活性分子との構造的類似性から、酵素阻害や受容体結合の研究に使用されます。

材料科学: ユニークな特性を持つ新しいポリマーや材料の開発における可能性が検討されています。

科学的研究の応用

1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: It is explored for its potential in creating novel polymers and materials with unique properties.

作用機序

1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンがその効果を発揮するメカニズムは、その用途によって異なります。

酵素阻害: この化合物は、酵素の活性部位に結合して、基質のアクセスを遮断し、酵素活性を阻害する可能性があります。

受容体結合: 特定の受容体と相互作用して、その活性を調節し、細胞シグナル伝達経路に影響を与えることができます。

類似化合物:

- 1-(3-フルオロフェニル)エタン-1,2-ジアミン

- 1-(4-メチルフェニル)エタン-1,2-ジアミン

- 1-(3-クロロ-4-メチルフェニル)エタン-1,2-ジアミン

独自性: 1-(3-フルオロ-4-メチルフェニル)エタン-1,2-ジアミンは、ベンゼン環にフッ素原子とメチル基の両方が存在するため、その類似体と比較して化学反応性と生物活性に大きな影響を与える可能性があります。

この化合物の独特な構造的特徴は、様々な科学分野における研究の価値ある対象とし、新しい応用と化学的および生物学的プロセスの洞察の可能性を提供します。

類似化合物との比較

- 1-(3-Fluorophenyl)ethane-1,2-diamine

- 1-(4-Methylphenyl)ethane-1,2-diamine

- 1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine

Uniqueness: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.

特性

分子式 |

C9H13FN2 |

|---|---|

分子量 |

168.21 g/mol |

IUPAC名 |

1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |

InChIキー |

AZWZWUKMKCZLQC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)C(CN)N)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)

![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)

![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)